molecular formula C24H20BrClN4O3S B15083874 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B15083874
M. Wt: 559.9 g/mol
InChI Key: NAKUVAKOLWDZFB-KKMKTNMSSA-N
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Description

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole moiety, a brominated phenol group, and a sulfanyl acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the benzimidazole derivative, followed by the introduction of the brominated phenol group. The final step involves the formation of the acetohydrazide linkage through a condensation reaction. Common reagents used in these steps include bromine, methoxyphenol, and chlorobenzyl chloride, under conditions such as refluxing in organic solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields a quinone derivative, while substitution of the bromine atom with an amine results in an aminated product .

Scientific Research Applications

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and brominated phenol compounds. Examples are:

Uniqueness

The uniqueness of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C24H20BrClN4O3S

Molecular Weight

559.9 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20BrClN4O3S/c1-33-21-11-16(10-18(25)23(21)32)12-27-29-22(31)14-34-24-28-19-4-2-3-5-20(19)30(24)13-15-6-8-17(26)9-7-15/h2-12,32H,13-14H2,1H3,(H,29,31)/b27-12+

InChI Key

NAKUVAKOLWDZFB-KKMKTNMSSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)Br)O

Origin of Product

United States

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